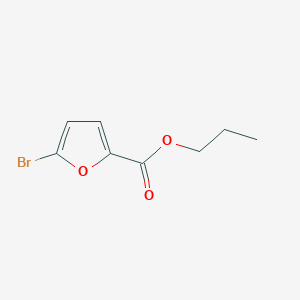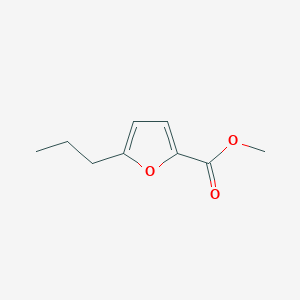![molecular formula C13H16Cl2O B14316148 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride CAS No. 110577-61-2](/img/structure/B14316148.png)
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chlorophenyl group attached to a butanoyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride typically involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylbutanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is often heated to promote the reaction and achieve a higher yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure efficient production. The process may include steps such as purification and isolation of the product to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The aromatic ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetone or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce oxidized aromatic compounds.
科学研究应用
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It can be utilized in the synthesis of novel materials with specific properties.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl chloride: Shares the chlorophenyl group but lacks the butanoyl chloride moiety.
3,3-Dimethylbutanoyl chloride: Contains the butanoyl chloride group but lacks the chlorophenyl group.
Fenvalerate: An insecticide with a similar aromatic structure but different functional groups.
Uniqueness
2-[(4-Chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride is unique due to the combination of the chlorophenyl and butanoyl chloride groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and pharmaceuticals.
属性
| 110577-61-2 | |
分子式 |
C13H16Cl2O |
分子量 |
259.17 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C13H16Cl2O/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI 键 |
XGODFUMQYAHJDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate](/img/no-structure.png)

![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)

![6-[2-(3,5-Di-tert-butyl-4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14316113.png)

